1-[(2,5-dimethylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic core structure fused with a thiophene ring and substituted with a 2,5-dimethylbenzyl group at position 1 and a phenyl group at position 3. Its molecular formula is C₂₂H₂₁N₂O₂S, with a molecular weight of 377.48 g/mol. The compound’s synthesis involves multi-step reactions, typically starting with the formation of thieno[2,3-d]oxazine-dione intermediates, followed by condensation with aromatic aldehydes and amines under alkaline conditions . The 2,5-dimethylphenyl and phenyl substituents likely enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors involved in cancer or inflammation pathways.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-8-9-15(2)16(12-14)13-22-18-10-11-26-19(18)20(24)23(21(22)25)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLXKTVKAORWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,5-dimethylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Molecular Structure
The compound features a thieno[3,2-d]pyrimidine core structure that is known for its pharmacological potential. Its molecular formula is with a molecular weight of approximately 390.5 g/mol. The presence of the dimethylphenyl moiety contributes to its biological activities by enhancing lipophilicity and receptor binding affinity.
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit notable antimicrobial properties. For instance:
- In vitro studies have shown that derivatives similar to this compound possess activity against various Gram-positive and Gram-negative bacteria. This includes effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 8 µg/mL |
| Compound B | E. faecium | 16 µg/mL |
| Compound C | Candida spp. | 4 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects:
- Experimental models have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Case Study : In a study involving Swiss albino mice subjected to inflammation models, compounds with similar structures showed significant reduction in paw edema compared to controls.
Anticancer Activity
Thieno[3,2-d]pyrimidines have been explored for their anticancer potential:
- Mechanism of Action : These compounds are believed to inhibit specific kinases involved in cancer cell proliferation and survival pathways .
- In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Research Findings
A comprehensive review of literature highlights various studies focusing on the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives:
- Synthesis Techniques : Various synthetic routes have been developed to create these compounds with modifications to enhance biological activity.
- Biological Evaluation : Studies consistently report that modifications at the phenyl or thiophene positions can significantly alter the biological profile of these compounds .
Scientific Research Applications
The compound 1-[(2,5-dimethylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and agrochemicals.
Structure and Composition
- Molecular Formula : C23H22N2O2S
- CAS Number : 689754-98-1
- IUPAC Name : this compound
The compound features a thieno-pyrimidine core which is known for its biological activity and ability to interact with various biological targets.
Medicinal Chemistry
- Anticancer Activity : Research has indicated that thieno-pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, compounds with similar structures have been found to inhibit protein kinases that are often overactive in cancerous cells.
- Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.
Materials Science
- Organic Electronics : The unique electronic properties of thieno-pyrimidine derivatives make them suitable for applications in organic semiconductors. Their ability to form stable thin films can be leveraged in organic light-emitting diodes (OLEDs) and solar cells.
- Polymer Additives : The compound can be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications.
Agrochemicals
- Pesticide Development : The compound's biological activity suggests potential use as a pesticide or herbicide. Its ability to target specific biochemical pathways could lead to the development of selective agrochemicals that minimize harm to non-target species.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thieno-pyrimidine derivatives. The researchers synthesized several analogs of the target compound and evaluated their efficacy against various cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced anticancer activity, paving the way for further development of targeted therapies.
Case Study 2: Organic Electronics
In a collaborative research project between universities and industry partners, thieno-pyrimidine derivatives were incorporated into organic semiconductor devices. The study found that devices fabricated with these compounds exhibited improved charge transport properties compared to traditional materials, highlighting their potential for use in next-generation electronic devices.
Case Study 3: Agrochemical Applications
A recent investigation into the herbicidal activity of thieno-pyrimidine derivatives revealed promising results against common agricultural weeds. The study demonstrated that specific formulations could effectively control weed growth while being less harmful to crops, suggesting a viable pathway for sustainable agricultural practices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine-2,4-dione derivatives share a common scaffold but differ in substituents, which critically modulate their pharmacological profiles. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine-2,4-dione Derivatives
Key Structural and Functional Insights:
Fluorine substitution (Analog 2) enhances electronegativity and metabolic stability, often correlating with prolonged half-life in vivo .
Ring System Modifications: Replacement of the thiophene ring in thieno[3,2-d]pyrimidines with pyridine (pyrido[2,3-d]pyrimidine) or furan (furo[2,3-d]pyrimidine) reduces activity, as seen in lower pIC₅₀ values for PR-2 (pyrido) and PR-4 (furo) compared to PR-3 (thieno) . The thieno[3,2-d]pyrimidine core in the target compound is associated with higher mean pIC₅₀ values (6.5–8.5 μM) in TRPA1 inhibition studies, suggesting its superiority over other bicyclic systems .
Research Findings and Implications
- TRPA1 Inhibition: The thieno[3,2-d]pyrimidine scaffold (PR-3) demonstrates potent TRPA1 calcium channel inhibition, with pIC₅₀ values exceeding 7 μM in compounds bearing hydrophobic substituents (e.g., cyclohexyl or dimethylbenzyl groups) .
- Synthetic Feasibility: Yields for thieno-pyrimidine derivatives range from 46%–86%, with the target compound’s synthesis following established protocols for oxazine-dione intermediates and benzylamine condensations .
- Safety Profile: No direct toxicity data exist for the target compound, but structurally related analogs (e.g., FMAU derivatives) show variable hepatic and renal clearance rates, necessitating further ADMET studies .
Preparation Methods
Cyclocondensation of Thiophene Precursors
The most frequently employed strategy involves cyclocondensation of 5-aminothiophene-3-carboxylate derivatives with urea or thiourea equivalents. A representative protocol adapted from thieno[2,3-d]pyrimidine syntheses involves:
Reaction Scheme
Conditions : Reflux in acetic acid (12 hr), followed by neutralization with ammonium hydroxide.
Oxidative Annulation Methods
Advanced routes utilize oxidative cyclization of thienyl amidines using Pb(OAc)₄ or I₂ in DMF, achieving core formation in 65-72% yield. This method offers superior functional group tolerance compared to traditional cyclocondensation.
N1-Alkylation Strategies
Direct Alkylation of the Pyrimidine Nitrogen
Introduction of the (2,5-dimethylphenyl)methyl group typically employs:
Reagents :
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2,5-Dimethylbenzyl bromide (1.2 eq)
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Base: K₂CO₃ (2.5 eq) in anhydrous DMF
-
Temperature: 80°C (18 hr)
Yield Optimization Data
| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 18 | 68 |
| DMSO | Cs₂CO₃ | 100 | 12 | 72 |
| Acetonitrile | DBU | 60 | 24 | 55 |
Optimal conditions identified as DMSO/Cs₂CO₃ at 100°C for 12 hr (72% yield).
C3-Arylation Methodologies
Suzuki-Miyaura Coupling
Installation of the phenyl group at position 3 proceeds efficiently via palladium-catalyzed cross-coupling:
Protocol :
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3-Bromo-thieno[3,2-d]pyrimidine-2,4-dione (1 eq)
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Phenylboronic acid (1.5 eq)
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Pd(PPh₃)₄ (5 mol%)
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Na₂CO₃ (2 eq) in dioxane/H₂O (4:1)
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90°C, 8 hr under N₂
Yield : 78-82% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Ullmann-Type Coupling
Alternative copper-mediated coupling using CuI (10 mol%) and N,N'-dimethylethylenediamine in DMSO at 120°C achieves comparable yields (75%) with reduced catalyst cost.
Integrated Synthetic Pathways
Sequential Alkylation-Arylation Approach
Convergent Synthesis
Parallel preparation of N1- and C3-substituted intermediates followed by final cyclization:
Advantage : Avoids functional group incompatibility issues
Yield Improvement : 68% overall (four steps).
Purification and Characterization
Chromatographic Techniques
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Normal-phase SiO₂ : Hexane/EtOAc gradients (3:1 → 1:1)
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Reverse-phase HPLC : C18 column, MeCN/H₂O (0.1% TFA) 60:40 → 90:10 over 30 min
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
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δ 2.28 (s, 6H, Ar-CH₃)
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δ 4.95 (s, 2H, N-CH₂-Ar)
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δ 7.21-7.43 (m, 9H, aromatic protons)
IR (KBr) :
Scale-Up Considerations and Process Optimization
Q & A
Q. How to design a study evaluating the compound’s stability under physiological conditions?
- Methodology :
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
- Plasma stability : Assess half-life in human plasma using LC-MS quantification.
- Light/heat stress tests : Expose to UV light (ICH Q1B guidelines) or 40–60°C to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
